
3,8-Dibromo-4-hydroxyquinoline
説明
3,8-Dibromo-4-hydroxyquinoline is a compound that contains the 8-hydroxyquinoline (8-HQ) nucleus . Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Synthesis Analysis
The synthesis of 5,7-dibromo-8-hydroxyquinoline, a related compound, has been described in the literature. It was synthesized in excellent yield via the reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform .Molecular Structure Analysis
The 8-hydroxyquinoline moiety, which is a part of this compound, is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Chemical Reactions Analysis
8-Hydroxyquinoline displays typical phenolic properties that make it susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Physical and Chemical Properties Analysis
The molecular formula of this compound is C9H5Br2NO, and its molecular weight is 302.95 g/mol . It has a complexity of 264 and a topological polar surface area of 29.1 Ų .科学的研究の応用
Anticancer Activity
3,8-Dibromo-4-hydroxyquinoline and its derivatives, including 8-hydroxyquinoline (8-HQ), have drawn significant attention for their potential anticancer properties. The metal chelation properties of 8-HQ derivatives make them potent drug candidates for treating various diseases, including cancer. Synthetic modifications of 8-HQ aim to develop more effective molecules for targeting a broad spectrum of cancer types. These derivatives exhibit anti-proliferative, antimicrobial, antifungal, and antiviral activities, suggesting their utility in cancer therapy (Gupta, Luxami, & Paul, 2021).
Neuroprotective Effects
Research into the neuroprotective effects of 8-HQ derivatives indicates potential applications in treating neurodegenerative disorders. The ability of these compounds to chelate metal ions suggests they could mitigate oxidative stress and amyloid-beta aggregation, common pathological features in diseases like Alzheimer's. While specific studies on this compound in this context are limited, the general class of 8-HQ compounds shows promise for neuroprotection (Gupta, Luxami, & Paul, 2021).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of 8-HQ derivatives are well-documented, with this compound likely sharing these properties due to structural similarities. These compounds act against a range of microbial and fungal pathogens, offering a potential basis for developing new antimicrobial agents. The exact mechanisms may involve disruption of microbial cell walls or interference with essential biochemical pathways (Gupta, Luxami, & Paul, 2021).
Analytical Chemistry Applications
In analytical chemistry, 8-HQ and its derivatives, including potentially this compound, are used as chromophoric agents for detecting metal ions. Their strong metal-binding capabilities make them useful for developing sensors and assays that can detect metals in various samples, indicating potential environmental and industrial applications (Belcher, 1949).
作用機序
Target of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, such as 3,8-dibromo-4-hydroxyquinoline, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
It is known that 8-hq derivatives interact with their targets to exert their biological effects
Biochemical Pathways
8-hq derivatives are known to impact a variety of biological activities, suggesting they may influence multiple pathways .
Result of Action
8-hq derivatives have been reported to exhibit antimicrobial, anticancer, and antifungal effects , suggesting that they may induce cell death or inhibit cell growth in certain contexts.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that quinoline derivatives, such as 3,8-Dibromo-4-hydroxyquinoline, can exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Cellular Effects
Quinoline derivatives have been shown to have broad-ranging pharmacological potential, including antiproliferative potency and high selectivity toward certain cancer cells .
Molecular Mechanism
Quinoline derivatives are known to exert their effects through various mechanisms of action such as cell cycle arrest, apoptosis induction, angiogenesis inhibition, and cell metastasis disruption .
Temporal Effects in Laboratory Settings
It is known that quinoline derivatives can exhibit changes in their effects over time .
Dosage Effects in Animal Models
Quinoline derivatives have been shown to have varying effects at different dosages .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Quinoline derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Quinoline derivatives are known to be directed to specific compartments or organelles .
特性
IUPAC Name |
3,8-dibromo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOSMWHTWPLBPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671087 | |
| Record name | 3,8-Dibromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204812-01-0 | |
| Record name | 3,8-Dibromo-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204812-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,8-Dibromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1204812-01-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


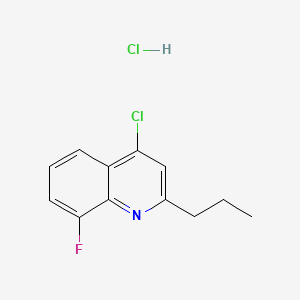
![3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B598850.png)
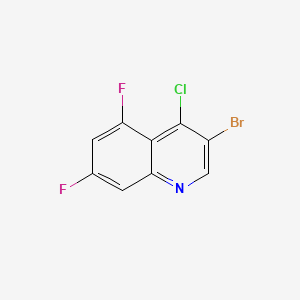
![6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B598854.png)
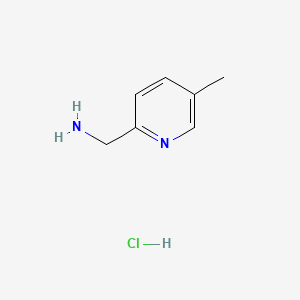
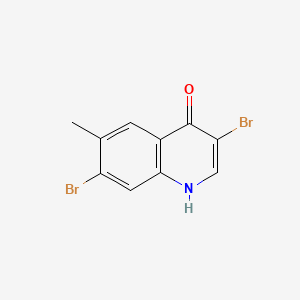
![3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B598859.png)


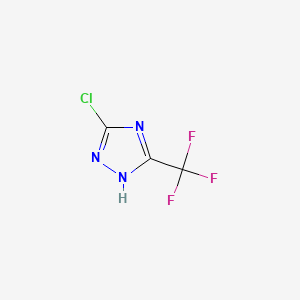
![11-[4-(4-Fluorophenoxy)phenyl]undecanoic acid](/img/structure/B598867.png)
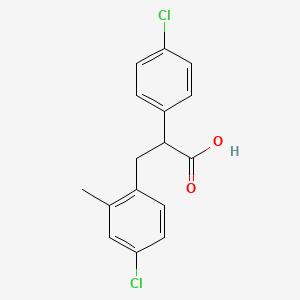

![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)
